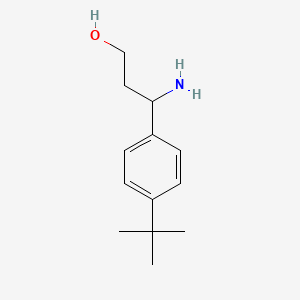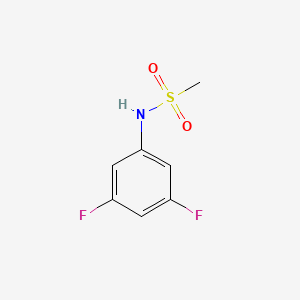![molecular formula C14H19N3O3 B8743976 N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide](/img/structure/B8743976.png)
N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide typically involves the reaction of N-methylpiperidine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: m-Chloroperbenzoic acid.
Major Products Formed
Reduction: N-methyl-N-(1-(4-aminophenyl)piperidin-4-yl)acetamide.
Substitution: Various substituted acetamide derivatives.
Oxidation: this compound N-oxide.
Applications De Recherche Scientifique
N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer processes, while the piperidine ring can interact with various receptors in the body. The compound may exert its effects by modulating the activity of enzymes or receptors involved in inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge.
N-methyl-N-(piperidin-4-yl)acetamide: A related compound with a similar structure but lacking the nitrophenyl group.
N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide: Another derivative with a piperazine ring instead of a piperidine ring.
Uniqueness
N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide is unique due to the presence of both the nitrophenyl group and the piperidine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential pharmacological applications.
Propriétés
Formule moléculaire |
C14H19N3O3 |
|---|---|
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C14H19N3O3/c1-11(18)15(2)12-7-9-16(10-8-12)13-3-5-14(6-4-13)17(19)20/h3-6,12H,7-10H2,1-2H3 |
Clé InChI |
CHWVQWWOMIVNRT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B8743914.png)

![Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate](/img/structure/B8743957.png)



